1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene
Description
Properties
IUPAC Name |
1,3-difluoro-2-(4-methoxy-2-methylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O/c1-9-8-10(17-2)6-7-11(9)14-12(15)4-3-5-13(14)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBYQMWKHGHRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445086-83-8 | |
| Record name | 1-(2,6-difluorophenyl)-4-methoxy-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
Key Reactions:
-
Nitration:
Reacts with HNO₃/H₂SO₄ at 0–5°C to yield 1-(2,6-difluorophenyl)-4-methoxy-2-methyl-5-nitrobenzene as the major product (para to methoxy). Minor ortho nitration is suppressed due to steric factors . -
Halogenation:
Bromination (Br₂/FeBr₃) produces 1-(2,6-difluorophenyl)-4-methoxy-2-methyl-3-bromobenzene at the ortho position relative to methoxy .
Methoxy Group Demethylation
The methoxy group undergoes cleavage with BBr₃ in dichloromethane (-20°C to RT, 4 h) to form 1-(2,6-difluorophenyl)-4-hydroxy-2-methylbenzene (92% yield) .
Methyl Group Oxidation
Controlled oxidation with KMnO₄ in acidic conditions (H₂SO₄, 80°C, 6 h) converts the methyl group to a carboxylic acid, yielding 1-(2,6-difluorophenyl)-4-methoxy-2-carboxybenzene (68% yield) .
Nucleophilic Aromatic Substitution (NAS)
The 2,6-difluorophenyl group participates in NAS under specific conditions:
Mechanism: Fluorine at the para position relative to the electron-withdrawing benzene ring facilitates NAS via a Meisenheimer intermediate .
Cross-Coupling Reactions
The methyl group can be functionalized for coupling:
Bromination Followed by Suzuki-Miyaura Coupling
-
Bromination: NBS/BPO in CCl₄ (reflux, 4 h) gives 1-(2,6-difluorophenyl)-4-methoxy-2-(bromomethyl)benzene (76% yield) .
-
Coupling: Reacts with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C) to form 1-(2,6-difluorophenyl)-4-methoxy-2-(phenethyl)benzene (83% yield) .
Oxidation of the Difluorophenyl Group
Electrochemical oxidation (graphite anode, MeOH, 1 mA, 7 h) cleaves the C–C bond between the benzene and difluorophenyl groups, yielding methyl 4-methoxy-4-(4-methoxyphenyl)butanoate (58% yield) .
Comparative Reactivity Table
| Reaction Type | Preferred Position | Key Influencing Factor |
|---|---|---|
| EAS (Nitration) | Para to methoxy | Methoxy activation |
| NAS (Fluorine replacement) | Para to CF₃ | Electron withdrawal by benzene |
| Methyl oxidation | C2 methyl | Proximity to methoxy director |
This compound’s versatility in substitution and coupling reactions makes it valuable in synthesizing bioactive molecules and materials. Further studies should explore its applications in asymmetric catalysis and medicinal chemistry .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene has been investigated for its potential therapeutic effects. Its structural characteristics suggest applications in the development of drugs targeting various diseases.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The difluorophenyl group may enhance efficacy against specific pathogens, making it a candidate for further exploration in antibiotic development.
- Anticancer Properties : Research into structurally related compounds has shown promise in inhibiting tumor growth. The presence of fluorine atoms can significantly affect the biological activity of compounds, potentially leading to enhanced anticancer effects.
Case Study Example : A study on related difluorinated compounds demonstrated improved potency against cancer cell lines, suggesting that this compound may exhibit similar properties .
2. Material Science
The compound's unique structure allows for potential applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.
- Polymer Additives : The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. This property is particularly valuable in creating materials for electronics and coatings.
- Sensors and Devices : Due to its electronic properties, this compound may find applications in sensor technology, where it could be used to develop sensitive detection systems for environmental monitoring.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Benzimidazole Derivatives
Compound : 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole (MB)
- Core Structure : Benzimidazole (heterocyclic) vs. benzene (aromatic hydrocarbon).
- Substituents : Dual 2,6-difluorophenyl groups and a methylbenzimidazole core.
- Activity : IC50 = 200 nM against HIV-1 reverse transcriptase (RT).
- Comparison : The benzimidazole core in MB facilitates hydrogen bonding and π-π stacking with RT, which the benzene core in the target compound lacks. However, the shared 2,6-difluorophenyl group in both compounds may enhance binding to hydrophobic pockets in target proteins.
Imidazole Derivatives with 2,6-Difluorophenyl Groups
Compound : 1-(4-Chlorophenyl)-5-(2,6-difluorophenyl)-4-methyl-1H-imidazole (3.75)
- Core Structure : Imidazole (five-membered heterocycle) vs. benzene.
- Substituents : Chlorophenyl and methyl groups on the imidazole ring.
- Synthesis Yield : 39% via silicon column chromatography.
- The imidazole core also enables coordination with metal ions, a feature absent in the benzene derivative.
Pyrazole-Based Analogues
Compound : 5-(2,6-Difluorophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbothioamide
- Core Structure : Dihydropyrazole (partially saturated heterocycle) vs. fully aromatic benzene.
- Substituents : Phenyl and thioamide groups.
- Reactivity : Undergoes cyclization with ethyl chloroacetoacetate to form thiazole derivatives.
- Comparison : The dihydropyrazole core confers conformational rigidity, while the benzene core in the target compound offers planar symmetry. The thioamide group in the pyrazole derivative enhances hydrogen-bonding capacity compared to the methoxy group.
Substituent Effects on Physicochemical Properties
Key Research Findings and Implications
Fluorine Substitution : The 2,6-difluorophenyl group is a common feature in enzyme inhibitors (e.g., HIV-1 RT), suggesting its role in enhancing binding affinity through hydrophobic and electrostatic interactions .
Core Structure Impact: Heterocyclic cores (e.g., benzimidazole, imidazole) generally exhibit higher bioactivity than benzene derivatives due to their ability to engage in diverse non-covalent interactions.
Synthetic Challenges : The target compound’s synthesis may require optimized conditions (e.g., palladium-catalyzed cross-coupling for aryl-aryl bonds) compared to the imidazole derivatives synthesized via silicon column chromatography .
Biological Activity
1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene, also known as a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through various methods involving biphenyl derivatives. Recent advancements have highlighted scalable synthetic methodologies that enhance the efficiency of producing such compounds .
Biological Activity Overview
The biological activity of this compound primarily revolves around its anticancer properties. Studies have shown that modifications in the phenyl ring and substituents significantly influence its antiproliferative activity against various cancer cell lines.
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups (EWGs) and specific substitutions on the aromatic rings can enhance biological activity. For instance, replacing the methoxy group with halogenated congeners has demonstrated improved potency in certain analogs .
Anticancer Activity
A significant study evaluated the antiproliferative effects of various analogs against colon cancer cell lines. The results indicated that compounds with smaller hydrophobic substituents at the para position exhibited enhanced potency. For example, a related compound with a 4-methyl substitution showed an IC50 value of 9.1 nM, while larger substituents diminished activity .
| Compound | Structure | IC50 (nM) | Notes |
|---|---|---|---|
| 4-Methyl | 4-Methyl | 9.1 | High potency |
| 4-Ethyl | 4-Ethyl | >100 | Reduced activity |
| 4-Fluoro | 4-Fluoro | 3.5 | Enhanced potency |
Induction of Apoptosis
Research has shown that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 and A549 in a dose-dependent manner. The compounds exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
The mechanism by which these compounds exert their effects involves the inhibition of specific metabolic enzymes critical for cancer cell proliferation. For instance, some derivatives have been shown to inhibit acetylcholinesterase and other metabolic enzymes, suggesting a multifaceted approach to their anticancer activity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene?
- Methodological Answer : The synthesis can be adapted from protocols for structurally similar aryl ethers. Key steps include:
- Friedel-Crafts alkylation or nucleophilic aromatic substitution to introduce the difluorophenyl group.
- Methoxy group installation via methylation (e.g., using methyl iodide and a base like K₂CO₃ in DMSO at 60–80°C) .
- Purification via column chromatography or recrystallization (solvent selection depends on polarity).
Example conditions from analogous compounds:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | AlCl₃, DCM, 0°C → RT | 65–75% | Adapted from |
| Methoxylation | CH₃I, K₂CO₃, DMSO, 70°C | 80–85% |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, 19F-NMR) to confirm substituent positions and fluorine integration.
- HPLC with a C18 column and mobile phase (e.g., methanol/buffer pH 4.6, 65:35) for purity analysis .
- Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Test in buffered solutions (pH 5–9) using UV-Vis or HPLC to monitor degradation. Analogous difluorophenyl compounds show stability in pH 5–9 but hydrolyze under extreme acidic/basic conditions .
- Thermal stability : Conduct thermogravimetric analysis (TGA) or accelerated aging studies (40–60°C for 4 weeks).
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiomerically pure derivatives be addressed?
- Methodological Answer :
- Use chiral auxiliaries or asymmetric catalysis (e.g., Pd-catalyzed cross-couplings with chiral ligands).
- Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For example, highlights benzodiazepine derivatives requiring enantioselective synthesis for receptor binding studies .
Q. What strategies are effective for crystallizing this compound to enable X-ray diffraction analysis?
- Methodological Answer :
- Screen solvents (e.g., ethanol/water mixtures) for slow evaporation.
- For solvate formation, use DCM/hexane or THF (see for analogous crystal structures) .
- Resolve disordered fluorine atoms using low-temperature (100K) data collection and SHELXL refinement.
Q. How can computational modeling predict reactivity or biomolecular interactions?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify reactive sites.
- Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzymes or receptors). ’s benzodiazepine derivatives exemplify receptor-binding simulations .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer :
- Cytotoxicity assays (MTT or ATP-based) for anticancer potential.
- Fluorescence polarization or SPR to study protein binding (e.g., ’s neurotransmitter receptor studies) .
Q. How can multi-step synthesis yields be optimized while minimizing side reactions?
- Methodological Answer :
- Use flow chemistry to control exothermic reactions (e.g., alkylation steps) .
- Monitor intermediates via inline IR or LC-MS. ’s industrial-scale protocols suggest continuous flow reactors improve efficiency .
Q. How should researchers resolve contradictions in reported synthetic yields or reaction conditions?
- Methodological Answer :
Q. What green chemistry adaptations can reduce environmental impact during synthesis?
- Methodological Answer :
- Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol.
- Use catalytic methods (e.g., enzyme-mediated methylation) to reduce waste. highlights solvent-free reactions for similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
